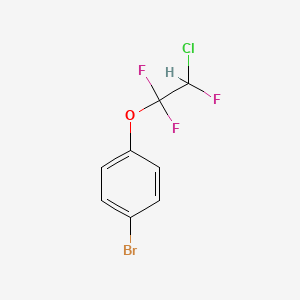![molecular formula C11H15NO B6264741 3-[4-(dimethylamino)phenyl]propanal CAS No. 377084-04-3](/img/new.no-structure.jpg)
3-[4-(dimethylamino)phenyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Dimethylamino)phenyl]propanal is an organic compound with the molecular formula C11H15NO. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanal group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]propanal typically involves the reaction of 4-(dimethylamino)benzaldehyde with propanal in the presence of a catalyst. One common method is the use of a base-catalyzed aldol condensation reaction, where the aldehyde group of 4-(dimethylamino)benzaldehyde reacts with the aldehyde group of propanal to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents used in the reaction are carefully selected to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[4-(dimethylamino)phenyl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 3-[4-(dimethylamino)phenyl]propanoic acid.
Reduction: 3-[4-(dimethylamino)phenyl]propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[4-(dimethylamino)phenyl]propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for studying biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]propanal involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-[4-(dimethylamino)phenyl]propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-[4-(dimethylamino)phenyl]propanol: Similar structure but with an alcohol group instead of an aldehyde group.
3-(3,4-dimethoxyphenyl)propanal: Similar structure but with methoxy groups instead of a dimethylamino group.
Uniqueness
3-[4-(dimethylamino)phenyl]propanal is unique due to the presence of both a dimethylamino group and an aldehyde group, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound with diverse applications in various fields .
Properties
CAS No. |
377084-04-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.2 |
Purity |
88 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



